2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098109-73-8
VCID: VC3160720
InChI: InChI=1S/C12H13N3O2/c1-2-10-7-11(9-3-5-13-6-4-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
SMILES: CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098109-73-8

Cat. No.: VC3160720

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid - 2098109-73-8

Specification

CAS No. 2098109-73-8
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C12H13N3O2/c1-2-10-7-11(9-3-5-13-6-4-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Standard InChI Key KYCHHLSFTWQQMU-UHFFFAOYSA-N
SMILES CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2
Canonical SMILES CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2

Introduction

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a pyridine ring. This unique structural arrangement contributes to its potential biological activities and chemical reactivity. The compound belongs to the pyrazole family, which is known for its diverse applications in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents.

Synthesis Methods

The synthesis of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid typically involves several key steps:

  • Formation of the Pyrazole Ring: Achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

  • Substitution with Pyridine: The pyrazole intermediate undergoes a nucleophilic substitution reaction with a pyridine derivative.

  • Introduction of the Acetic Acid Moiety: This step involves attaching the acetic acid functional group to the pyrazole intermediate.

These synthetic routes can be optimized using catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to improve yield, purity, and cost-effectiveness.

Biological Activity

Pyrazoles, including 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, are known for their potential in medicinal chemistry due to their roles as anti-inflammatory, anticancer, and antimicrobial agents. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can lead to various biological effects depending on the application context.

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation through interaction with specific targets.
AnticancerMay inhibit cancer cell growth by modulating metabolic pathways.
AntimicrobialExhibits activity against microorganisms, potentially through enzyme inhibition.

Comparison with Similar Compounds

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is distinct from similar compounds due to the presence of the ethyl group, which can enhance its reactivity and biological activity.

CompoundDescription
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acidLacks the ethyl group, potentially affecting its reactivity and biological activity.
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acidContains a methyl group instead of an ethyl group, influencing its chemical properties.

Future Research Directions

Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid. This includes detailed investigations into its interactions with molecular targets and the pathways involved in its biological effects. Additionally, optimizing synthesis methods to improve efficiency and scalability will be crucial for its development in medicinal chemistry.

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